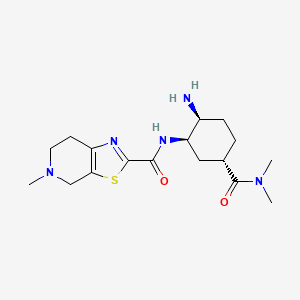
エドキサバン-M2
概要
説明
Edoxaban is a member of the Novel Oral Anti-Coagulants (NOACs) class of drugs. It is a rapidly acting, oral, selective factor Xa inhibitor . By inhibiting factor Xa, a key protein in the coagulation cascade, Edoxaban prevents the stepwise amplification of protein factors needed to form blood clots .
Synthesis Analysis
Edoxaban-M4, the main metabolite of Edoxaban, was evaluated in 79 plasma samples from patients taking Edoxaban . The total anti-Xa activity was evaluated on three different chromogenic factor Xa-based assays . Results were compared with a validated ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry measurement .
Molecular Structure Analysis
Edoxaban is the anhydrous free-drug form, with a molecular mass of 548.06 . It is dosed as a monohydrate tosylate salt, which has a molecular weight of 738.27 . Edoxaban has low solubility in the pH range of 3–7, with a decrease in solubility with increasing pH .
Chemical Reactions Analysis
Edoxaban is a selective and competitive inhibitor of human FXa, with an inhibitory constant (Ki) value of 0.561 nM . It inhibits the generation of thrombin and formation of blood clots in a dose-dependent manner .
Physical And Chemical Properties Analysis
Edoxaban has a molecular formula of C24H30ClN7O4S.C7H8O3S.H2O and a molecular weight of 738.27 . It is predominantly absorbed from the upper gastrointestinal tract, and oral bioavailability is approximately 62% .
科学的研究の応用
心房細動における抗凝固療法
エドキサバン-M2は、主に心房細動(AF)患者の脳卒中予防のための抗凝固剤として使用されます。 凝固カスケードの重要な成分である因子Xaを阻害することで、血栓形成のリスクを軽減します 。 その迅速な発現と予測可能な薬物動態により、特に長期の抗凝固療法を必要とする患者にとって、ワルファリンの適切な代替手段となっています .
静脈血栓塞栓症の予防
臨床現場では、this compoundは、股関節または膝関節置換など、主要な整形外科手術後の静脈血栓塞栓症(VTE)予防に使用されます。 1日1回の投与レジメンは、従来の治療法と比較して、利便性が高く、患者のコンプライアンスを向上させます .
深部静脈血栓症および肺塞栓症の治療
This compoundは、深部静脈血栓症(DVT)および肺塞栓症(PE)の治療にも適応があります。 これは、経口投与が可能な非侵襲的な治療法であり、ヘパリンの非経口投与の必要性を回避します .
特定の集団における脳卒中リスクの軽減
研究により、this compoundは、虚血性脳卒中既往のあるAF患者の脳卒中リスクを軽減するのに有効であることが示されています。 これは、これらの患者は再発性脳卒中のリスクが高く、経口抗凝固剤の主要な試験から除外されることが多かったため、特に重要です .
治療薬モニタリング
This compoundは、個体間の薬物動態のばらつきが大きく、治療域が狭いことから、治療薬モニタリングが重要です。 患者におけるレベルを監視し、最適な投与量を確保し、副作用のリスクを最小限に抑えるために、迅速なアッセイが開発されています .
COVID-19患者の抗凝固療法
This compoundは、SARS-CoV-2患者の因子IIaまたはXaを阻害する有効な治療法であることが実証されています。 これは、重症のCOVID-19症例に関連する合併症である過度の血液凝固の可能性を軽減します .
薬物相互作用に関する研究
この化合物の他の薬物との相互作用は、重要な研究分野です。 This compoundがP-糖タンパク質阻害剤やその他の薬物とどのように相互作用するかを理解するために、研究が行われています。これは、患者の安全と薬物の有効性にとって重要です .
薬剤経済学的研究
This compoundは、他の抗凝固剤と比較したコスト効率を評価する薬剤経済学的研究の対象となっています。 これらの研究では、薬物の医療費への影響、患者の生活の質、長期的な転帰が考慮されます .
作用機序
Target of Action
Edoxaban-M2, also known as W1D9UGS1SE or N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide, is a direct, selective, and reversible inhibitor of Factor Xa (FXa) . FXa is a key protein in the coagulation cascade, playing a crucial role in blood clot formation .
Mode of Action
Edoxaban-M2 interacts with its target, Factor Xa, by binding reversibly to the active site of Factor Xa . This binding attenuates thrombin generation and reduces fibrin formation . By inhibiting Factor Xa, Edoxaban-M2 prevents the stepwise amplification of protein factors needed to form blood clots .
Biochemical Pathways
The primary biochemical pathway affected by Edoxaban-M2 is the coagulation cascade. By inhibiting Factor Xa, Edoxaban-M2 disrupts the coagulation cascade, preventing the conversion of prothrombin into thrombin, a key step in blood clot formation . This results in an overall anticoagulant effect, reducing the risk of thromboembolic events .
Pharmacokinetics
Edoxaban-M2 exhibits favorable pharmacokinetic properties. It is predominantly absorbed from the upper gastrointestinal tract, with an oral bioavailability of approximately 62% . The compound reaches peak plasma concentrations within 1.0–2.0 hours of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing . Total clearance is approximately 22 L/h, with renal clearance accounting for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .
Result of Action
The molecular and cellular effects of Edoxaban-M2’s action primarily involve the reduction of thrombin generation and fibrin formation . This results in a decrease in blood clot formation, thereby reducing the risk of thromboembolic events such as stroke and systemic embolism in patients with nonvalvular atrial fibrillation (NVAF), and the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) .
Action Environment
The action, efficacy, and stability of Edoxaban-M2 can be influenced by various environmental factors. For instance, the presence of strong P-glycoprotein inhibitors can increase Edoxaban-M2 plasma concentrations and increase the risk of bleeding, whereas P-glycoprotein inducers can decrease Edoxaban-M2 plasma concentrations and increase the risk of thromboembolic events . Furthermore, renal function can affect exposure to Edoxaban-M2 . Therefore, careful consideration of these factors is necessary when prescribing Edoxaban-M2.
Safety and Hazards
Edoxaban should not be used in patients with a creatinine clearance (CrCl) below 30 mL/min . The drug should not be used in women who are pregnant or breastfeeding or in patients with severe liver disease . Edoxaban should be handled with care to avoid dust formation and contact with skin and eyes .
生化学分析
Biochemical Properties
Edoxaban-M2 functions as a selective inhibitor of factor Xa, a serine endopeptidase essential for the conversion of prothrombin to thrombin . By inhibiting factor Xa, Edoxaban-M2 prevents the amplification of protein factors necessary for blood clot formation . This interaction is highly selective and competitive, ensuring that Edoxaban-M2 effectively reduces thrombin generation and platelet activation .
Cellular Effects
Edoxaban-M2 influences various cellular processes by inhibiting factor Xa. This inhibition leads to a decrease in thrombin generation, which in turn reduces platelet activation and aggregation . Additionally, Edoxaban-M2 affects cell signaling pathways involved in coagulation and inflammation, thereby modulating gene expression related to these processes . The compound’s impact on cellular metabolism is primarily observed in its ability to alter the balance of pro-coagulant and anti-coagulant factors within the cell .
Molecular Mechanism
At the molecular level, Edoxaban-M2 exerts its effects by binding to the active site of factor Xa, thereby preventing its interaction with prothrombin . This binding is reversible and highly selective, ensuring that Edoxaban-M2 effectively inhibits the coagulation cascade without affecting other serine proteases . The inhibition of factor Xa by Edoxaban-M2 leads to a reduction in thrombin generation, which is crucial for the formation of blood clots .
Temporal Effects in Laboratory Settings
In laboratory settings, Edoxaban-M2 demonstrates a rapid onset of action, with peak effects on anticoagulation markers occurring within 1-2 hours of administration . The compound exhibits a biphasic decline in plasma concentrations, with a terminal elimination half-life ranging from 10 to 14 hours . Over time, Edoxaban-M2 maintains its stability and continues to exert its anticoagulant effects without significant degradation . Long-term studies have shown that Edoxaban-M2 does not accumulate in the body, ensuring consistent therapeutic effects with repeated dosing .
Dosage Effects in Animal Models
In animal models, the effects of Edoxaban-M2 vary with different dosages. At therapeutic doses, Edoxaban-M2 effectively inhibits factor Xa and reduces thrombus formation without causing significant adverse effects . At higher doses, the compound may lead to increased bleeding risk and other toxic effects . Studies have shown that the optimal dosage of Edoxaban-M2 depends on the specific animal model and the desired therapeutic outcome .
Metabolic Pathways
Edoxaban-M2 is primarily metabolized in the liver through pathways involving cytochrome P450 enzymes, particularly CYP3A4 . The compound undergoes glucuronidation and is subsequently excreted via the biliary and renal routes . The metabolism of Edoxaban-M2 is a minor clearance pathway, with renal clearance accounting for approximately 50% of total clearance . This ensures that Edoxaban-M2 maintains its therapeutic effects while minimizing the risk of drug-drug interactions .
Transport and Distribution
Edoxaban-M2 is transported across the intestinal wall via p-glycoprotein transporters, ensuring efficient absorption and distribution within the body . The compound exhibits high oral bioavailability, with peak plasma concentrations achieved within 1-2 hours of administration . Edoxaban-M2 is distributed throughout the body, with a steady-state volume of distribution of approximately 107 liters . The compound’s distribution is influenced by factors such as renal function, age, and body weight .
Subcellular Localization
Within cells, Edoxaban-M2 is primarily localized in the cytoplasm, where it interacts with factor Xa to exert its anticoagulant effects . The compound does not require specific targeting signals or post-translational modifications for its activity, ensuring that it can effectively inhibit factor Xa regardless of its subcellular location . This broad distribution within the cell allows Edoxaban-M2 to maintain its therapeutic effects across various cellular compartments .
特性
IUPAC Name |
N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2S/c1-21(2)17(24)10-4-5-11(18)13(8-10)19-15(23)16-20-12-6-7-22(3)9-14(12)25-16/h10-11,13H,4-9,18H2,1-3H3,(H,19,23)/t10-,11-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVMDGXTANLPMW-GMXVVIOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)NC3CC(CCC3N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=C(C1)SC(=N2)C(=O)N[C@@H]3C[C@H](CC[C@@H]3N)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480450-71-3 | |
| Record name | Des((2-((5-chloro-2-pyridyl)amino)-2-oxo-acetyl))edoxaban | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0480450713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES((2-((5-CHLORO-2-PYRIDYL)AMINO)-2-OXO-ACETYL))EDOXABAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1D9UGS1SE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



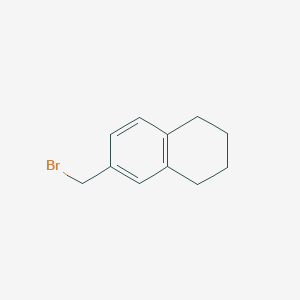
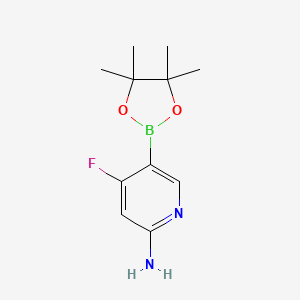
![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)
![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)

![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
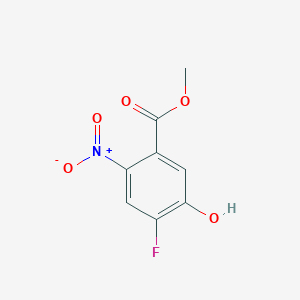
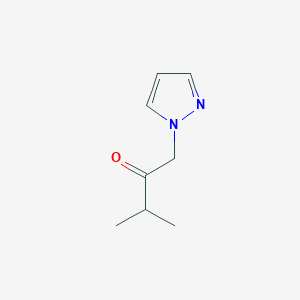
![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)



